molecular formula C8H12O B12067748 2-Propen-1-one, 1-cyclopentyl- CAS No. 25183-76-0

2-Propen-1-one, 1-cyclopentyl-

Katalognummer: B12067748
CAS-Nummer: 25183-76-0
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: FXBCWUOGTPBBEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentylprop-2-en-1-one is an organic compound with the molecular formula C8H12O It is characterized by a cyclopentyl group attached to a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopentylprop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of 1-cyclopentylprop-2-en-1-one.

Industrial Production Methods: Industrial production of 1-cyclopentylprop-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-cyclopentylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition and substitution reactions. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclopentylprop-2-en-1-one: shares similarities with other prop-2-en-1-one derivatives, such as:

Uniqueness: 1-Cyclopentylprop-2-en-1-one is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other prop-2-en-1-one derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

25183-76-0

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1-cyclopentylprop-2-en-1-one

InChI

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2

InChI-Schlüssel

FXBCWUOGTPBBEH-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.